molecular formula C12H19BO3 B14119496 4-Ethylfuran-2-boronic acid pinacol ester CAS No. 2096331-48-3

4-Ethylfuran-2-boronic acid pinacol ester

Cat. No.: B14119496
CAS No.: 2096331-48-3
M. Wt: 222.09 g/mol
InChI Key: AVERZVGFPWKKED-UHFFFAOYSA-N
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Description

4-Ethylfuran-2-boronic acid pinacol ester is an organoboron compound that has gained attention in organic synthesis due to its stability and versatility. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 4-Ethylfuran-2-boronic acid pinacol ester typically involves the reaction of 4-ethylfuran with a boronic acid derivative in the presence of a catalyst. One common method is the reaction of 4-ethylfuran with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism by which 4-Ethylfuran-2-boronic acid pinacol ester exerts its effects involves the formation of a boron-carbon bond, which can then participate in various chemical reactions. In Suzuki–Miyaura coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Properties

CAS No.

2096331-48-3

Molecular Formula

C12H19BO3

Molecular Weight

222.09 g/mol

IUPAC Name

2-(4-ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H19BO3/c1-6-9-7-10(14-8-9)13-15-11(2,3)12(4,5)16-13/h7-8H,6H2,1-5H3

InChI Key

AVERZVGFPWKKED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)CC

Origin of Product

United States

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